molecular formula C10H11NO3 B1358434 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 954225-36-6

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1358434
CAS No.: 954225-36-6
M. Wt: 193.2 g/mol
InChI Key: YLEMKSGXWUJNDU-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a high-purity organic compound provided for research applications. This chemical features a pyridone core, a structure of significant interest in medicinal chemistry due to its metal-chelating properties. The N-1 cyclopropylmethyl substituent is a critical pharmacophore in bioactive molecules, often used to optimize pharmacokinetic properties and target binding . The hydroxypyridone carboxylate scaffold is a recognized pharmacophore for inhibiting metal-dependent enzymes. Specifically, this core structure has been investigated for its potential to inhibit the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase, a promising target for antiviral drug discovery . Similar scaffolds are also found in inhibitors of influenza endonuclease and HIV integrase, such as the FDA-approved drug dolutegravir, highlighting the versatility of this chemotype in targeting infectious diseases . Researchers utilize this and related compounds as key intermediates in the synthesis of complex heterocyclic systems for developing new therapeutic agents and probing biological mechanisms . The compound is typically supplied as a powder and should be stored at room temperature. Handle with appropriate safety precautions, as it may cause irritation or harmful effects upon contact . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-8(10(13)14)2-1-5-11(9)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEMKSGXWUJNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168655
Record name 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954225-36-6
Record name 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954225-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Meldrum’s Acid Derivatives

One prominent approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with appropriate electrophiles. This method proceeds as follows:

  • Step 1: Preparation of aminomethylidene Meldrum’s acid derivative.
  • Step 2: Reaction with cyanothioacetamide or active methylene nitriles under basic conditions (e.g., KOH) to induce cyclization.
  • Step 3: Acidification to yield the dihydropyridine ring with the oxo and carboxylic acid groups.

Industrial and Scale-Up Considerations

For industrial production, synthetic routes are optimized by:

Comparative Summary of Preparation Methods

Method Reaction Conditions Key Features Yield (Approx.) Reference
Heterocyclization of aminomethylidene Meldrum’s acid derivatives Basic conditions (KOH), acidification Regioselective ring formation Good (>60%)
Nucleophilic substitution with cyclopropylmethyl halides Anhydrous DMF, inert atmosphere Selective N-substitution Moderate
Oxidation of dihydropyridine intermediate Mild oxidants (KMnO4), controlled pH Formation of 2-oxo group High
Hydrolysis of nitrile/ester intermediates Acidic/basic hydrolysis, 50-80°C Carboxylic acid installation Moderate (~50%)
One-pot multicomponent reflux reactions EtOH/HCl, reflux 1 h, 80°C Efficient, simplified synthesis 67%

Note: Some yields are estimated based on analogous compounds and reported procedures due to limited explicit data.

Optimization Strategies

  • Catalyst selection: Lewis acids such as ZnCl₂ improve cyclization yields.
  • Temperature control: Maintaining reflux temperatures (70–100°C) balances reaction rates and side reactions.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions.
  • Purification: Recrystallization from ethanol or chromatographic methods ensure product purity.

Research Findings and Notes

  • Attempts to synthesize related derivatives from malononitrile dimers have been unsuccessful, indicating the specificity of the aminomethylidene Meldrum’s acid route.
  • The cyclopropylmethyl group imparts unique steric and electronic properties that influence reaction pathways and biological activity.
  • Continuous flow and catalyst optimization are promising areas for improving industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the dihydropyridine ring .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:

  • Starting Materials : Cyclopropylmethyl ketone.
  • Reactions : Condensation, cyclization, and oxidation under controlled conditions to achieve the desired compound.

This compound exhibits notable biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated its potential in combating multidrug-resistant tumors. For instance, a study published by MDPI showed that derivatives of this compound displayed significant cytotoxic effects against several cancer cell lines, including:

  • U251 (human glioblastoma)
  • PC-3 (human prostatic adenocarcinoma)
  • HCT-15 (human colorectal adenocarcinoma)

In these studies, certain derivatives exhibited over 50% inhibition in tumor cell growth, indicating their potential as anticancer agents .

Study on Cytotoxicity

A significant study investigated the cytotoxic effects of various dihydropyridine carboxylic acids, including this compound. The results indicated that while some derivatives showed promise against cancer cells, others were discarded due to toxicity in normal cells .

In Silico Studies

In silico studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding its potential therapeutic roles and guiding further experimental research.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the physicochemical properties, synthetic routes, and structural features of 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with related compounds.

Substituent Effects on Physical Properties

Table 1: Physicochemical Properties of Selected 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Substituents Reference
This compound C11H13NO3 221.26 Not reported 1203543-98-9 Cyclopropylmethyl at N1
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C10H11NO3 193.20 Not reported 1439900-09-0 Cyclobutyl at N1
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6) C13H11NO3 229.24 128–130 Not provided Benzyl at N1
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C7H7NO3 153.13 Not reported 15506-18-0 Methyl at N1
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C11H15NO4 225.25 Not reported 1267159-71-6 2-Methoxyethyl at N1; 4,6-dimethyl

Key Observations :

  • Substituent Size and Melting Points : Bulky substituents (e.g., benzyl, cyclopropylmethyl) often result in higher melting points compared to smaller groups (e.g., methyl). For example, 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6) has a melting point of 128–130°C , whereas analogs with smaller substituents lack reported data, suggesting lower thermal stability.
  • Cycloalkyl vs. Aromatic Groups: Cyclopropylmethyl (C4H7) and cyclobutyl (C4H7) substituents differ in ring strain and electronic effects. The cyclopropylmethyl group in the target compound may enhance solubility in nonpolar solvents compared to aromatic benzyl groups .

Key Observations :

  • N-Alkylation: The introduction of cyclopropylmethyl or benzyl groups typically involves nucleophilic substitution or alkylation under basic conditions (e.g., K2CO3 in methanol) .
  • Decarboxylation Sensitivity : Hydroxyl groups at specific positions (e.g., C5) are critical for decarboxylation reactions. For example, deoxy derivatives or protected hydroxyl analogs fail to undergo decarboxylation, as shown in Scheme 4 .
Structural and Functional Comparisons
  • Electron-Withdrawing vs. Electron-Donating Groups: The carboxylic acid at C3 acts as an electron-withdrawing group, stabilizing the enol tautomer of the 2-oxo moiety. Substituents like methoxy (electron-donating) or fluorine (electron-withdrawing) at distal positions modulate reactivity and intermolecular interactions .

Biological Activity

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO3C_{10}H_{11}NO_3 with a molecular weight of approximately 193.2 g/mol. The compound features a cyclopropylmethyl group, a dihydropyridine ring, and a carboxylic acid functional group, contributing to its reactivity and biological properties .

PropertyValue
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
CAS Number954225-36-6
SMILESC1CC1CN2C=CC=C(C2=O)C(=O)O

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially influencing cellular processes such as:

  • Calcium Channel Modulation : The dihydropyridine core structure is known for its role in modulating calcium channels, which are crucial for numerous physiological processes .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Receptor Binding

The compound's ability to bind to various receptors may lead to significant pharmacological effects. While specific receptor interactions have not been thoroughly documented, the structural characteristics suggest potential activity against targets involved in cardiovascular and neurological functions .

The precise mechanism of action for this compound has not been fully characterized. However, it is hypothesized that the compound may alter enzyme activity or modulate receptor signaling pathways through direct binding interactions . Further studies are necessary to clarify these pathways and their implications for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Calcium Channel Blockers : Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers. Research has shown that modifications to the dihydropyridine structure can significantly alter pharmacological profiles .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidMethyl group instead of cyclopropylDifferent biological activity profile
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidAdditional methyl groups at positions 4 and 6Altered solubility and stability characteristics
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidCyclobutyl group instead of cyclopropylPotentially different reactivity due to ring strain

The uniqueness of this compound lies in its specific cyclopropyl substitution which influences its biological activities compared to these similar compounds .

Q & A

Q. What synthetic methodologies are reported for 1-(cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, analogous dihydropyridine derivatives are synthesized via refluxing substituted aldehydes with β-keto esters in ethanol or toluene under acidic conditions (e.g., HCl or acetic acid). The cyclopropylmethyl group can be introduced via nucleophilic substitution or alkylation of a pyridone intermediate . Optimization of reaction time (1–6 hours) and temperature (70–100°C) is critical to avoid side products like over-oxidized pyridines. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 are standard. Key signals include:
    • A singlet at δ ~14.4 ppm for the carboxylic acid proton (exchangeable, broad).
    • Doublets for the dihydropyridine ring protons (δ 6.7–8.4 ppm, J = 6–8 Hz).
    • Cyclopropylmethyl protons as a multiplet (δ 1.2–1.5 ppm) and a triplet for the methylene group (δ 3.3–3.7 ppm) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretching of carboxylic acid) and ~1650 cm⁻¹ (pyridone C=O) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents at elevated temperatures (~60–80°C).
  • Chromatography : Silica gel with gradients of ethyl acetate/hexane (20–50% v/v) resolves impurities like unreacted cyclopropylmethyl precursors or oxidation byproducts. TLC monitoring (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) ensures purity .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopropylmethyl introduction be studied?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated cyclopropylmethyl reagents to identify rate-determining steps (e.g., SN2 vs. radical mechanisms).
  • DFT Calculations : Model transition states for alkylation at the pyridone nitrogen using software like Gaussian. Key parameters include bond angles (cyclopropane ring strain) and charge distribution .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to detect transient species like enolate intermediates during alkylation .

Q. How are impurities in synthesized batches analyzed and quantified?

Methodological Answer:

  • HPLC-MS : A C18 column with 0.1% formic acid in water/acetonitrile (gradient: 10–90% acetonitrile over 20 minutes) detects impurities. Common impurities include:
    • Descyclopropylmethyl analog (retention time ~12 minutes, m/z [M+H]<sup>+</sup> = 194).
    • Over-oxidized pyridine (retention time ~15 minutes, m/z [M+H]<sup>+</sup> = 210) .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurity levels ≥0.1% .

Q. How can conflicting solubility data be resolved for this compound?

Methodological Answer:

  • Solubility Screening : Use a high-throughput platform (e.g., Crystal16®) to test solubility in 16 solvents (e.g., DMSO, THF, ethyl acetate) at 25–50°C.
  • pH-Dependent Solubility : Titrate with HCl/NaOH (pH 1–13) to identify optimal conditions for aqueous solubility (e.g., pH 6–8 for carboxylate form) .
  • Contradiction Resolution : If literature reports diverge (e.g., DMSO vs. methanol solubility), validate via saturation shake-flask method with HPLC quantification .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Stability Studies : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Monitor degradation via HPLC every 30 days.
  • Protective Atmospheres : Use argon/vacuum sealing to prevent oxidation.
  • Lyophilization : For aqueous solutions, freeze-dry with cryoprotectants (e.g., trehalose) to stabilize the carboxylic acid moiety .

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